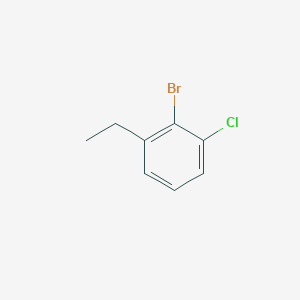

2-Bromo-1-chloro-3-ethylbenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-1-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the second position, a chlorine atom at the first position, and an ethyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-chloro-3-ethylbenzene can be achieved through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-chloro-3-ethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. For instance, starting with 3-ethylbenzene, chlorination can be performed to introduce the chlorine atom, followed by bromination to introduce the bromine atom. These reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .

化学反应分析

Types of Reactions: 2-Bromo-1-chloro-3-ethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the aromatic ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in dehalogenated or hydrogenated products .

科学研究应用

Potential Applications

-

Medicinal Chemistry

- Anticancer Activity : Compounds similar to N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide have shown promise in anticancer studies. For instance, related compounds have demonstrated significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8, indicating that this compound may also possess similar properties .

- Enzyme Inhibition : The structural features suggest potential as an inhibitor of specific enzymes or receptors. The methanesulfonamide group may enhance binding affinity, critical for therapeutic efficacy .

-

Pharmacological Studies

- ADME Properties : Research into the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is essential for understanding its pharmacokinetics and safety profile. Preliminary studies indicate favorable properties that could support its development as a pharmaceutical agent.

-

Target Interaction Studies

- Techniques such as molecular docking and receptor-ligand interaction studies can elucidate how N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide interacts with biological targets. Understanding these interactions is crucial for assessing its therapeutic potential .

Case Studies and Research Findings

- Anticancer Studies : A study focusing on the anticancer activity of related compounds demonstrated that certain derivatives exhibited percent growth inhibitions (PGIs) exceeding 85% against various cancer cell lines, suggesting that N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide may also possess significant anticancer properties .

- Molecular Docking Studies : Molecular docking studies have indicated that compounds with similar structures can effectively bind to target proteins involved in cancer progression, providing a pathway for further research into the therapeutic applications of this compound.

作用机制

The mechanism of action of 2-Bromo-1-chloro-3-ethylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

相似化合物的比较

1-Bromo-2-chlorobenzene: Similar structure but lacks the ethyl group.

1-Bromo-3-chlorobenzene: Similar structure but lacks the ethyl group.

1-Bromo-4-chlorobenzene: Similar structure but lacks the ethyl group.

Uniqueness: 2-Bromo-1-chloro-3-ethylbenzene is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .

生物活性

2-Bromo-1-chloro-3-ethylbenzene (C8H8BrCl) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in the context of its potential effects on human health and the environment. This article synthesizes current research findings, including its synthesis, biological effects, and relevant case studies.

This compound is characterized by its molecular formula C8H8BrCl and a molecular weight of 219.51 g/mol. The structure features a bromine atom and a chlorine atom attached to a benzene ring that also bears an ethyl group. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions involving ethylbenzene as a precursor .

Biological Activity

1. Antimicrobial Properties

Research has indicated that halogenated compounds, including this compound, may exhibit antimicrobial activities. A study focusing on the antibacterial properties of various halogenated compounds noted that such compounds can disrupt bacterial cell membranes and interfere with metabolic processes . The specific antimicrobial efficacy of this compound has not been extensively documented; however, its structural similarity to other active halogenated compounds suggests potential activity.

2. Toxicological Studies

Toxicological assessments have shown that exposure to halogenated aromatic compounds can lead to various health effects, including neurotoxicity and endocrine disruption. For instance, studies have demonstrated that exposure to similar compounds can result in reproductive toxicity and developmental abnormalities in animal models .

3. Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their bioaccumulation and potential effects on aquatic life. Research has shown that these compounds can accumulate in biological tissues, leading to toxic effects in fish and other organisms .

Case Studies

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study investigating the effects of various halogenated compounds on fish species revealed that exposure to certain brominated and chlorinated compounds led to significant mortality rates and developmental issues in embryos . This study highlights the potential risks associated with this compound in aquatic environments.

Case Study 2: Occupational Exposure Risks

Research examining occupational exposure to halogenated aromatic hydrocarbons has indicated increased risks of respiratory issues and skin irritation among workers handling these chemicals . Although specific data on this compound is limited, the general trends observed in similar compounds suggest a need for caution.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C8H8BrCl |

| Molecular Weight | 219.51 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Biological Activity | Effect |

|---|---|

| Antimicrobial | Potential activity |

| Toxicity | Neurotoxic effects |

| Environmental Persistence | Bioaccumulation risk |

属性

IUPAC Name |

2-bromo-1-chloro-3-ethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-2-6-4-3-5-7(10)8(6)9/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRKNLJCRIUGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。